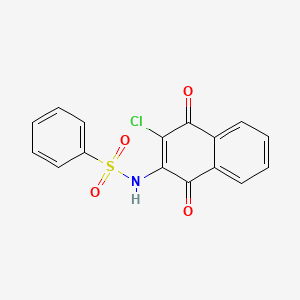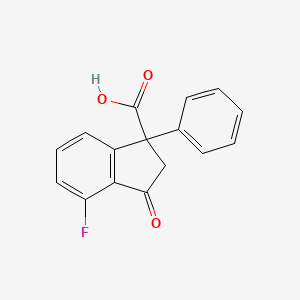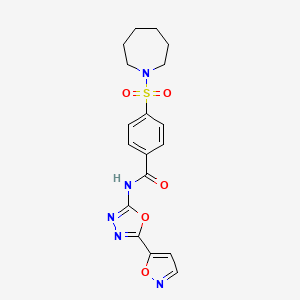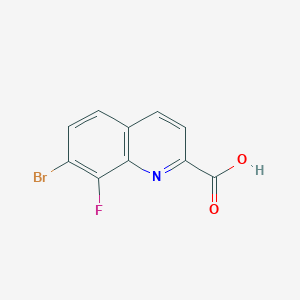
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The four essentially planar atoms of the imide group form a dihedral angle of 77.36° with the naphthoquinone group . The two imide carbonyl groups are oriented anti with respect to each other .Physical And Chemical Properties Analysis
This compound is a solid in physical form . Its InChI Code is 1S/C17H10ClNO3/c18-13-14(19-17(22)10-6-2-1-3-7-10)16(21)12-9-5-4-8-11(12)15(13)20/h1-9H, (H,19,22).科学的研究の応用
Detection of Sn2+ Ions in Aqueous Solution
A study developed a colorimetric and fluorescence probe using a derivative of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide for the selective and sensitive detection of Sn2+ ions in an aqueous solution. This probe demonstrated effective fluorescence marking for the detection of Sn2+ in living cells and zebrafish, differentiating between Sn2+ in cancer cells and normal live cells (Ravichandiran et al., 2020).
Synthesis of Bioactive Compounds
A series of derivatives of this compound were synthesized and evaluated for their bioactivity. These derivatives displayed promising antioxidant activity and cytotoxicity against cervical cancer cell lines, offering potential for pharmaceutical applications (Kumar et al., 2019).
Chemosensor for Detection of Hg2+ Ion
Another study synthesized a chemosensor based on a derivative of this compound for selective detection of Hg2+ ions. This chemosensor showed potential as an efficient bioimaging probe for identifying human cancer cells (Ravichandiran et al., 2021).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
将来の方向性
作用機序
Target of Action
It is known that similar compounds often target enzymes or receptors involved in cellular processes .
Mode of Action
The mode of action of this compound is believed to be redox-driven, reliant on the reduction of the quinone by type II NADH dehydrogenase (NDH2) for the generation of bactericidal levels of reactive oxygen species (ROS) . This interaction with its targets leads to changes in the cellular redox state, potentially disrupting normal cellular functions .
Biochemical Pathways
The generation of ros suggests that it may impact pathways related to oxidative stress and cellular damage .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to the disruption of normal cellular functions due to the generation of ROS . This could lead to cell death, particularly in bacterial cells, suggesting potential antibacterial activity .
生化学分析
Biochemical Properties
The in vitro activity of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide on cell cycle regulation and apoptosis has been evaluated . The compound has shown significant anti-tumor activities with IC50s of 2.5, 2.5, 6.5, and 25 μM respectively on CWR-22, PC-3, DU-145 and HS-5 cells .
Cellular Effects
This compound has shown to arrest PC-3, DU-145, and CWR-22 cells in the G1-phase of the cell cycle . The compound showed no effect on the cell cycle progression in the HS-5 bone marrow cell line .
Molecular Mechanism
The molecular mechanism of this compound is not completely elucidated. The effect on the cell cycle and the induction of apoptosis in different prostate cancer cell lines has prompted more in-depth preclinical evaluation .
Temporal Effects in Laboratory Settings
This compound showed the greatest amount of apoptosis in the androgen-independent PC-3 cells in a time-dependent manner with the apoptotic apex at day 5 of treatment . Furthermore, the compound induced-apoptosis in DU-145 and CWR-22 cells peaked at day 3 of treatment .
特性
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO4S/c17-13-14(18-23(21,22)10-6-2-1-3-7-10)16(20)12-9-5-4-8-11(12)15(13)19/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRXNYPDZTYQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-ethyl-2-[(2-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2985660.png)



![2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2985667.png)
![3-(3-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985668.png)

![6-(2-Fluoro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2985671.png)
![N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide](/img/structure/B2985672.png)
![2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2985673.png)

![6-Tert-butyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2985675.png)
![2-[(4-methylphenyl)sulfonylamino]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2985676.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2985679.png)
